Ylidene vs. Amide Linkage: Structural Divergence from N-(Benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8)
CAS 865544-73-6 contains an exocyclic (E)-ylidene (C=N) bond connecting the benzothiazole N3 position to the carboxamide nitrogen, whereas the most common comparator scaffold, N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 312748-26-8), employs a standard endocyclic N–C(=O) amide linkage at the benzothiazole C2 position [1]. The ylidene configuration shifts the formal double-bond character to the exocyclic C=N position, altering the H-bond acceptor geometry from a carbonyl oxygen-dominated pharmacophore to one in which the imine nitrogen contributes to molecular recognition [2]. This structural distinction prevents direct interchangeability between the two scaffolds in assays where the amide geometry is critical for target engagement [3].
| Evidence Dimension | Linkage type and H-bond acceptor geometry |
|---|---|
| Target Compound Data | (E)-ylidene (exocyclic C=N at N3); imine nitrogen available as H-bond acceptor |
| Comparator Or Baseline | CAS 312748-26-8: endocyclic amide (N–C(=O) at C2); carbonyl oxygen as primary H-bond acceptor |
| Quantified Difference | Qualitative structural divergence; no common bioassay data available for quantitative activity comparison |
| Conditions | Structural comparison based on InChI/SMILES analysis; no direct co-tested biological data identified |
Why This Matters
Procurement decisions for structure–activity relationship (SAR) programs must recognize that the ylidene and amide scaffolds are non-interchangeable pharmacophores; selecting the wrong linkage type invalidates SAR continuity.
- [1] PubChem Compound Database. CID 2776151 (N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide, CAS 312748-26-8). National Center for Biotechnology Information. View Source
- [2] PubChem Substance Database. SID 865544. InChI and SMILES data confirming (E)-ylidene stereochemistry. National Center for Biotechnology Information. View Source
- [3] European Patent EP 2758384 A4. Benzothiazole-ylidene derivatives as selective KRS–laminin receptor PPI inhibitors. The ylidene scaffold is explicitly claimed for this mechanism. View Source
